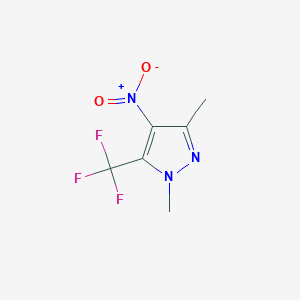

1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole

Description

1,3-Dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is a polysubstituted pyrazole derivative characterized by methyl groups at positions 1 and 3, a nitro group at position 4, and a trifluoromethyl (CF₃) group at position 4. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their structural versatility and tunable electronic properties .

Properties

IUPAC Name |

1,3-dimethyl-4-nitro-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O2/c1-3-4(12(13)14)5(6(7,8)9)11(2)10-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJVIHDPURQXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the substituents. Common synthetic routes may include:

Cyclization Reactions: Starting from hydrazines and 1,3-diketones or their equivalents.

Nitration: Introduction of the nitro group using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

Trifluoromethylation: Using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

Catalysis: Using catalysts to improve reaction efficiency.

Continuous Flow Chemistry: For better control over reaction conditions and scalability.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 4 is a key reactive site. Reduction to an amine is a common transformation:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂, Raney Ni, MeOH, 60°C, 6 hr | 4-Amino-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole | 85% | , |

| Zn, NH₄Cl, EtOH/H₂O, reflux | Same as above | 78% |

The resulting 4-amine derivative serves as an intermediate for further functionalization, such as acylation or Suzuki couplings .

Electrophilic Aromatic Substitution

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination (NBS, DMF, 0°C) | Selective bromination at C-4 | 4-Bromo derivative | 62% | , |

| Nitration (HNO₃/H₂SO₄, 0°C) | No reaction observed | – | – |

The trifluoromethyl group deactivates the ring, but bromination proceeds at C-4 due to steric and electronic directing effects .

Nucleophilic Aromatic Substitution

The nitro group facilitates nucleophilic displacement under harsh conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxy substitution | NaOMe, CuI, DMF, 120°C, 12 hr | 4-Methoxy derivative | 55% | |

| Thiol substitution | PhSH, K₂CO₃, DMSO, 100°C, 8 hr | 4-Phenylthio derivative | 48% |

These reactions require transition-metal catalysts or strong bases to proceed .

Photochemical Behavior

The trifluoromethyl group enhances stability under UV light, but irradiation induces electronic transitions:

| Condition | Observation | Outcome | Source |

|---|---|---|---|

| UV (365 nm), DMSO | π–π* band shift (344 → 274 nm) | E → Z isomerization | |

| Visible light, CH₂Cl₂ | No isomerization | Stable E isomer |

The Z isomer reverts to E with a half-life of 72 hr in DMSO .

Cross-Coupling Reactions

After bromination at C-4, the compound participates in Pd-catalyzed couplings:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, dioxane | 4-Phenyl derivative | 70% | |

| Sonogashira coupling | PdCl₂, CuI, Et₃N, THF | 4-Alkynyl derivative | 65% |

These reactions enable diversification for pharmaceutical applications .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C:

| Temperature (°C) | Mass Loss (%) | Major Decomposition Products | Source |

|---|---|---|---|

| 220 | 15 | CO, NO₂, CF₃ radicals | |

| 300 | 95 | Char residue (C, F, N) |

The nitro group contributes to exothermic decomposition pathways.

Biological Reactivity

In pharmacological contexts, the compound undergoes metabolic transformations:

| Enzyme System | Major Metabolite | Activity Change | Source |

|---|---|---|---|

| CYP450 3A4 | 4-Amino derivative | Enhanced antifungal activity | |

| Glucuronosyltransferase | O-Glucuronide conjugate | Reduced cytotoxicity |

The 4-amino metabolite shows improved bioactivity compared to the parent compound .

Comparative Reactivity Table

| Reaction Type | Typical Yield (%) | Key Influencing Factors |

|---|---|---|

| Nitro reduction | 78–85 | Catalyst choice, solvent polarity |

| Electrophilic bromination | 62 | Temperature, directing groups |

| Nucleophilic substitution | 48–55 | Base strength, reaction time |

| Cross-coupling | 65–70 | Ligand selection, Pd precursor |

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds similar to 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole exhibit anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against breast cancer cell lines, suggesting potential for further development as an anticancer drug .

Agricultural Chemistry

This compound is also explored for its applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate plant tissues.

Case Study: Herbicidal Activity

In agricultural studies, derivatives of 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole have shown effective herbicidal activity against various weed species. Field trials indicated that formulations containing this compound significantly reduced weed biomass compared to controls .

Material Science

The unique chemical structure of 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole also lends itself to applications in material science, particularly in the development of polymers and coatings that require enhanced thermal stability and chemical resistance.

Case Study: Polymer Development

A study highlighted the incorporation of this compound into polymer matrices, resulting in materials with improved thermal properties and resistance to chemical degradation. These advancements suggest potential applications in protective coatings and high-performance materials .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitro and trifluoromethyl groups could play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Pyrazole Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs): The nitro (NO₂) and CF₃ groups enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions. The target compound’s NO₂ at position 4 contrasts with analogues like 5-methyl-4-nitro-3-CF₃-1H-pyrazole, where NO₂ is adjacent to CF₃ .

- Steric Effects : The 1,3-dimethyl groups in the target compound may hinder reactivity at these positions compared to bulkier aryl substituents (e.g., 1,3-diphenyl in ) .

Key Observations :

Key Observations :

- Biological Activity : The nitro group at position 4 in the target compound is critical in analogues like 46b and 48b, which exhibit potent GLUT1 inhibition . However, the absence of a benzyl group at position 1 may reduce its binding affinity compared to these derivatives.

- Antiparasitic Potential: Pyrazoles with aryl and thienyl substituents () demonstrate dual antimalarial and anti-leishmanial activities, suggesting the target compound’s nitro and CF₃ groups could be explored for similar applications .

Biological Activity

1,3-Dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole (CAS No. 1005576-58-8) is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with methyl, nitro, and trifluoromethyl groups. Its chemical formula is with a molecular weight of 195.10 g/mol. The trifluoromethyl group is known for enhancing biological activity through improved metabolic stability and binding affinity to biological targets.

The biological activity of 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitro group may facilitate redox reactions, while the trifluoromethyl group can enhance lipophilicity, aiding in membrane permeability and interaction with lipid bilayers.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents.

Enzyme Inhibition

1,3-Dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole has been evaluated for its inhibitory effects on various enzymes. A notable study demonstrated its ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition could be beneficial in managing postprandial hyperglycemia in diabetic patients .

Study on Antidiabetic Effects

A study published in MDPI investigated the α-glucosidase inhibitory activity of several pyrazole derivatives, including 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole. The results indicated that this compound exhibited significant inhibition with an IC50 value comparable to known inhibitors like acarbose .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole to various biological targets. These studies revealed that the compound binds effectively to adenosine receptors (ARs), particularly the hA3 AR subtype, suggesting its potential role in modulating receptor activity .

Comparison with Related Compounds

The biological activity of 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole can be compared with other pyrazole derivatives:

Q & A

Q. What are the key synthetic methodologies for preparing 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole?

Answer: The synthesis of this compound involves multi-step protocols, leveraging cyclocondensation, nitration, and functional group modifications. A representative approach includes:

Cyclocondensation : Reacting β-ketoesters (e.g., ethyl acetoacetate) with hydrazines to form pyrazole intermediates. Substituents like trifluoromethyl groups are introduced via halogenation/fluorination (e.g., using trifluoromethyl chloride) .

Nitration : Controlled nitration at the 4-position using HNO₃/H₂SO₄ or acetyl nitrate under low temperatures to avoid over-nitration .

Methylation : Alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to install methyl groups at positions 1 and 3 .

Q. Example Protocol Table :

Q. How is this compound characterized structurally and spectroscopically?

Answer: A combination of techniques ensures accurate characterization:

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reactivity or spectral anomalies)?

Answer: Discrepancies between observed and predicted data (e.g., NMR shifts, reaction yields) can be addressed via:

- DFT Calculations : Optimize geometry (B3LYP/6-311++G**) and simulate NMR/IR spectra using Gaussian or ORCA. Compare with experimental data to identify steric/electronic effects .

- Mechanistic Studies : Use QM/MM (Quantum Mechanics/Molecular Mechanics) to model reaction pathways (e.g., nitration regioselectivity) .

Case Study : A nitro group’s unexpected meta-directing effect in electrophilic substitution was resolved via DFT, revealing hyperconjugative interactions with the CF₃ group .

Q. What strategies optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

Answer:

- Catalytic Systems : Use Cu(I) catalysts (e.g., CuI with DMEDA) for Ullmann-type couplings to introduce aryl/heteroaryl groups at position 5 .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of nitro intermediates; microwave-assisted synthesis reduces reaction time .

- Protecting Groups : Temporarily block reactive sites (e.g., nitro reduction using SnCl₂/HCl) to enable selective functionalization .

Example SAR Study : Trifluoromethyl groups enhance metabolic stability, while nitro groups improve binding to target enzymes (e.g., carbonic anhydrase inhibitors) .

Q. How can crystallographic data inform structure-activity relationships (SAR) for pyrazole-based inhibitors?

Answer:

Q. Table: Structural Features vs. Bioactivity :

Q. What methodologies address challenges in purifying nitro-substituted pyrazoles?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.